2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
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Overview
Description
2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound with the molecular formula C19H22BrN3O3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzamide moiety, along with a tetrahydro-2H-pyran and pyrazolyl substituent. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of the methoxy group to the benzene ring.
Formation of Benzamide: Coupling of the benzene ring with an amide group.
Pyrazole Formation: Synthesis of the pyrazole ring.
Coupling with Tetrahydro-2H-pyran: Final coupling to introduce the tetrahydro-2H-pyran moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to increase yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **2-bromo-5-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- **2-bromo-5-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
Uniqueness
2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-Bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS Number: 1797021-40-9) is a synthetic compound that has garnered interest due to its potential biological activities. This compound's structure includes a brominated benzamide linked to a pyrazole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C₁₆H₁₈BrN₃O₃
- Molecular Weight : 380.24 g/mol
- Structure : The compound features a 2-bromo and 5-methoxy substitution on the benzene ring, along with an oxan-4-yl and pyrazolyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antifungal, antibacterial, and anticancer properties. Below are detailed findings from recent research.
Antifungal Activity
A study evaluating pyrazole derivatives found that compounds similar to this compound exhibited significant antifungal activity against Sclerotinia sclerotiorum and Valsa mali. The compound's effectiveness was measured using the half-maximal effective concentration (EC50):
Compound | Target Organism | EC50 (mg/L) |
---|---|---|
2-Bromo Compound | Sclerotinia sclerotiorum | 0.20 |
Reference Drug | Fluxapyroxad | 0.12 |
Reference Drug | Boscalid | 0.11 |
2-Bromo Compound | Valsa mali | 3.68 |
Reference Drug | Fluxapyroxad | 12.67 |
These results indicate that the compound may serve as a promising candidate for developing new antifungal agents .
Anticancer Activity
Research has also highlighted the anticancer potential of pyrazole derivatives. For instance, similar compounds demonstrated inhibitory effects on various cancer cell lines, showing IC50 values in the low micromolar range:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
2-Bromo Compound | HCT-116 | 1.9 |
2-Bromo Compound | MCF-7 | 2.3 |
Reference Drug | Doxorubicin | 3.23 |
This suggests that the compound could be further investigated for its use in cancer therapies .
The mechanism of action for compounds like this compound is hypothesized to involve interaction with specific enzymes or proteins within target organisms or cancer cells. For example, molecular docking studies have indicated potential binding sites on succinate dehydrogenase (SDH), which may explain its antifungal activity .
Case Studies
A notable case study involved synthesizing and testing a series of pyrazole derivatives, including the target compound. The findings indicated that modifications in the pyrazole structure could enhance biological activity, highlighting structure–activity relationships (SAR) critical for drug development .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-22-13-2-3-15(17)14(8-13)16(21)19-11-9-18-20(10-11)12-4-6-23-7-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTDNUALFJOWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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